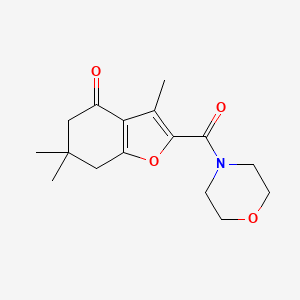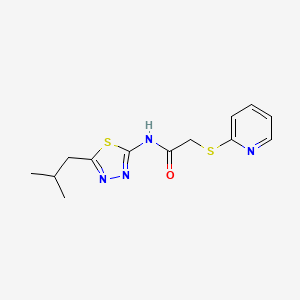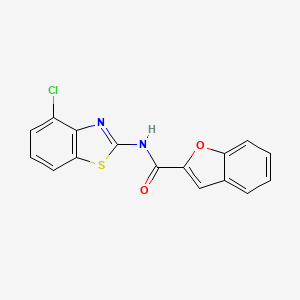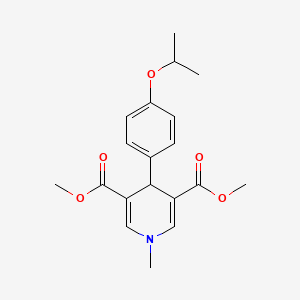
3,6,6-trimethyl-2-(4-morpholinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6,6-trimethyl-2-(4-morpholinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one, also known as SR141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in the early 1990s by Pfizer as a potential treatment for obesity and other metabolic disorders. SR141716A has since been extensively studied for its potential therapeutic applications in various fields of research.
作用机制
3,6,6-trimethyl-2-(4-morpholinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are primarily found in the brain and are involved in various physiological processes such as appetite regulation, pain perception, and mood. By blocking the activation of CB1 receptors, 3,6,6-trimethyl-2-(4-morpholinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one can modulate these physiological processes.
Biochemical and Physiological Effects
3,6,6-trimethyl-2-(4-morpholinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been shown to have several biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. 3,6,6-trimethyl-2-(4-morpholinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 3,6,6-trimethyl-2-(4-morpholinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
One advantage of using 3,6,6-trimethyl-2-(4-morpholinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one in lab experiments is its specificity for the CB1 receptor. This allows researchers to selectively block the activation of this receptor without affecting other physiological processes. One limitation of using 3,6,6-trimethyl-2-(4-morpholinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over an extended period of time.
未来方向
There are several potential future directions for research on 3,6,6-trimethyl-2-(4-morpholinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one. One area of interest is its potential use in the treatment of obesity and metabolic disorders. Another area of interest is its potential use in the treatment of addiction, particularly in the context of opioid addiction. Additionally, there is ongoing research on the potential use of 3,6,6-trimethyl-2-(4-morpholinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one in cancer therapy, as well as its potential use as a tool for studying the role of the endocannabinoid system in various physiological processes.
合成方法
The synthesis of 3,6,6-trimethyl-2-(4-morpholinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one involves several steps, starting with the reaction of 3,4-dimethylphenol with 2-bromoacetyl bromide to form 3,4-dimethylphenyl-2-bromoacetate. This intermediate is then reacted with morpholine to form 3,4-dimethylphenyl-2-(4-morpholinyl)acetate. The final step involves the cyclization of this intermediate with acetic anhydride to form 3,6,6-trimethyl-2-(4-morpholinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one.
科学研究应用
3,6,6-trimethyl-2-(4-morpholinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to have potential applications in the treatment of obesity, addiction, pain, and inflammation. 3,6,6-trimethyl-2-(4-morpholinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.
属性
IUPAC Name |
3,6,6-trimethyl-2-(morpholine-4-carbonyl)-5,7-dihydro-1-benzofuran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-10-13-11(18)8-16(2,3)9-12(13)21-14(10)15(19)17-4-6-20-7-5-17/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJNJQQLIBDOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,6-trimethyl-2-(4-morpholinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5728734.png)


![N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)

![2-{[(4-chlorophenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728766.png)
![{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol](/img/structure/B5728784.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5728791.png)
![isopropyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5728796.png)
![1-[4-(trifluoromethyl)benzyl]azepane](/img/structure/B5728800.png)

![2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5728835.png)

![2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid](/img/structure/B5728841.png)